Cas no 685-83-6 (Bis(diethylamino)chlorophosphine)

Bis(diethylamino)chlorophosphine is a versatile organophosphorus compound with the molecular formula (C₂H₅)₂N)₂PCl. It serves as a key intermediate in the synthesis of phosphorus-containing ligands, catalysts, and specialty chemicals. The compound’s reactive P–Cl bond enables efficient nucleophilic substitution, making it valuable for constructing phosphoramidites and other P(III) derivatives. Its diethylamino groups enhance solubility in organic solvents, facilitating handling in synthetic applications. Bis(diethylamino)chlorophosphine is particularly useful in coordination chemistry and asymmetric catalysis due to its ability to form stable complexes with transition metals. Proper storage under inert conditions is recommended to maintain its reactivity and shelf life.
Bis(diethylamino)chlorophosphine structure
685-83-6 structure
Product name:Bis(diethylamino)chlorophosphine
CAS No:685-83-6
MF:C8H20N2PCl
MW:210.6846
MDL:MFCD00015493
CID:39536
PubChem ID:24862321

Bis(diethylamino)chlorophosphine Chemical and Physical Properties

Names and Identifiers

    • Bis(diethylamino)chlorophosphine
    • N-[chloro(diethylamino)phosphanyl]-N-ethylethanamine
    • Bdapcd
    • Bisdiethylamino-chloro-phosphine
    • tetraethyldiamidophophorous acid chloride
    • tetraethyldiamidophosphorous acid chloride
    • N,N,N',N'-Tetraethylphosphorodiamidous chloride
    • SCHEMBL258666
    • JVEHJSIFWIIFHM-UHFFFAOYSA-N
    • chloro-bis(diethylamino)-phosphine
    • Bis(diethylamino)phosphorochloridite
    • 1-chloro-N,N,N',N'-tetraethylphosphinediamine
    • Bis(diethylamino)chlorophosphine, 97%
    • E78197
    • FT-0674691
    • FT-0658756
    • Bis(diethylamino)phosphorchloridite
    • N-[chloranyl(diethylamino)phosphanyl]-N-ethyl-ethanamine
    • N-[chloro(diethylamino)phosphino]-N-ethylethanamine
    • AKOS015914448
    • A836190
    • Bis(diethylamino)?chlorophosphine
    • MFCD00015493
    • Bis(N,N-diethylamino)chlorophosphine
    • 685-83-6
    • Phosphorodiamidous chloride, tetraethyl-
    • DTXSID20218625
    • chlorobis(diethylamino)phosphine
    • DB-009619
    • [chloro(diethylamino)phosphanyl]diethylamine
    • GEO-04741
    • MDL: MFCD00015493
    • Inchi: InChI=1S/C8H20ClN2P/c1-5-10(6-2)12(9)11(7-3)8-4/h5-8H2,1-4H3
    • InChI Key: JVEHJSIFWIIFHM-UHFFFAOYSA-N
    • SMILES: CCN(CC)P(Cl)N(CC)CC

Computed Properties

  • Exact Mass: 210.10500
  • Monoisotopic Mass: 210.105
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 6
  • Complexity: 93.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • XLogP3: 2.7
  • Surface Charge: 0
  • Topological Polar Surface Area: 6.5A^2

Experimental Properties

  • Color/Form: Colorless liquid.
  • Density: 1.002 g/mL at 25 °C(lit.)
  • Boiling Point: 55-57 °C/0.2 mmHg(lit.)
  • Flash Point: Fahrenheit: 213.8 ° f < br / > Celsius: 101 ° C < br / >
  • Refractive Index: n20/D 1.4895(lit.)
  • PSA: 20.07000
  • LogP: 3.13570
  • Vapor Pressure: 0.1±0.5 mmHg at 25°C
  • Solubility: It reacts strongly with water.
  • Sensitiveness: Air & Moisture Sensitive

Bis(diethylamino)chlorophosphine Security Information

  • Symbol: GHS05
  • Signal Word:Danger
  • Hazard Statement: H314
  • Warning Statement: P280-P305+P351+P338-P310
  • Hazardous Material transportation number:UN 3265 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: 14-34
  • Safety Instruction: S23-S26-S36-S36/37/39-S45
  • Hazardous Material Identification: C
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
  • PackingGroup:II
  • Packing Group:II
  • Safety Term:8
  • HazardClass:8
  • Risk Phrases:R14; R34

Bis(diethylamino)chlorophosphine Customs Data

  • HS CODE:2929909090
  • Customs Data:

    China Customs Code:

    2929909090

    Overview:

    2929909090 Other nitrogenous compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2929909090 other compounds with other nitrogen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Bis(diethylamino)chlorophosphine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
15-0084-5g
Bis(diethylamino)chlorophosphine
685-83-6 min.97%
5g
2208CNY 2021-05-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-BF397-5g
Bis(diethylamino)chlorophosphine,min.97%
685-83-6 95%
5g
¥3230.0 2022-07-28
BAI LING WEI Technology Co., Ltd.
15-0084-5g
Bis(diethylamino)chlorophosphine, min. 97%
685-83-6 min. 97%
5g
¥ 2730 2022-04-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
15-0084-5g
Bis(diethylamino)chlorophosphine
685-83-6 min.97%
5g
2208.0CNY 2021-07-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
362565-5G
Bis(diethylamino)chlorophosphine
685-83-6
5g
¥1354.17 2023-12-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
15-0084-1g
Bis(diethylamino)chlorophosphine
685-83-6 min.97%
1g
484.0CNY 2021-07-08
FUJIFILM
321-91051-5g
Bis(diethylamino)chlorophosphine
685-83-6
5g
JPY 25,500 2021-12-01
AN HUI DUN MAO XIN CAI LIAO Technology Co., Ltd.
H76461-25g
685-83-6 98%
25g
¥4890.0 2023-03-29
BAI LING WEI Technology Co., Ltd.
K14B21019-25g
Bis(diethylamino)chlorophosphine
685-83-6 94%
25g
¥9792 2023-11-24
Aaron
AR003OZL-25g
Bis(Diethylamino)Chlorophosphine
685-83-6 97%
25g
$371.00 2025-02-10

Bis(diethylamino)chlorophosphine Production Method

Bis(diethylamino)chlorophosphine Related Literature

Additional information on Bis(diethylamino)chlorophosphine

Professional Introduction to Bis(diethylamino)chlorophosphine (CAS No. 685-83-6)

Bis(diethylamino)chlorophosphine, with the chemical formula (C6H16N2)P and CAS number 685-83-6, is a significant compound in the field of organophosphorus chemistry. This organophosphorus reagent is widely recognized for its utility in various synthetic applications, particularly in the pharmaceutical and agrochemical industries. Its unique structural and electronic properties make it a valuable intermediate in the synthesis of complex molecules, including those with potential biological activity.

The compound Bis(diethylamino)chlorophosphine is characterized by the presence of two diethylamino groups attached to a phosphorus atom, which is further substituted with a chlorine atom. This configuration imparts a high degree of reactivity, making it an effective ligand in coordination chemistry and a precursor in the synthesis of more elaborate phosphorus-containing derivatives. The reagent's ability to participate in nucleophilic substitution reactions and its role as a chelating agent have been extensively explored in academic research.

In recent years, the applications of Bis(diethylamino)chlorophosphine have expanded significantly, particularly in the context of drug discovery and development. Its use as a building block in the synthesis of heterocyclic compounds has garnered considerable attention. For instance, researchers have leveraged this compound to develop novel pharmacophores that exhibit antimicrobial and anti-inflammatory properties. The ability to modify its structure allows for fine-tuning of biological activity, making it an indispensable tool in medicinal chemistry.

One of the most compelling aspects of Bis(diethylamino)chlorophosphine is its versatility in catalytic processes. It has been employed as a ligand in transition metal-catalyzed reactions, where it facilitates the formation of carbon-carbon bonds under mild conditions. This capability is particularly valuable in large-scale organic synthesis, where efficiency and selectivity are paramount. The compound's role in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, underscores its importance in modern synthetic methodologies.

The reactivity of Bis(diethylamino)chlorophosphine also extends to its interaction with other functional groups, enabling the synthesis of diverse phosphorus-containing compounds. These derivatives have found utility not only in pharmaceuticals but also in materials science, where they contribute to the development of advanced polymers and coatings. The compound's ability to act as a precursor for flame retardants and electronic materials highlights its broad applicability across multiple disciplines.

Recent studies have further elucidated the mechanistic aspects of reactions involving Bis(diethylamino)chlorophosphine. Advanced computational techniques have been used to model its behavior in various reaction environments, providing insights into how it interacts with substrates and catalysts. These studies have not only enhanced our understanding of its reactivity but also guided the design of more efficient synthetic routes. The integration of experimental data with computational modeling has been crucial in optimizing processes that utilize this compound.

The pharmaceutical industry has particularly benefited from the use of Bis(diethylamino)chlorophosphine as an intermediate. Its incorporation into drug candidates has led to the discovery of several promising therapeutic agents. For example, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are critical targets in oncology research. The ability to modify its pharmacokinetic properties through structural alterations has opened new avenues for drug development.

In agrochemical applications, Bis(diethylamino)chlorophosphine has been utilized to synthesize novel pesticides and herbicides. Its role in developing compounds that exhibit high selectivity towards pests while minimizing environmental impact underscores its importance in sustainable agriculture. The compound's reactivity allows for the creation of derivatives that can interact specifically with biological targets, leading to more effective and environmentally friendly crop protection solutions.

The synthesis and handling of Bis(diethylamino)chlorophosphine require careful consideration due to its reactivity. Standard laboratory protocols must be followed to ensure safety and efficiency. The compound's tendency to undergo hydrolysis under certain conditions necessitates controlled environments where moisture is minimized. Despite these precautions, it remains a powerful tool for synthetic chemists due to its broad utility and versatility.

The future prospects for research involving Bis(diethylamino)chlorophosphine are promising. Ongoing investigations aim to uncover new applications and improve existing synthetic methodologies. The integration of green chemistry principles into its utilization will likely lead to more sustainable practices, reducing waste and energy consumption without compromising on yield or purity. As our understanding of organophosphorus chemistry evolves, so too will the innovative uses for this remarkable compound.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:685-83-6)Bis(diethylamino)chlorophosphine
A1210819
Purity:99%
Quantity:5g
Price ($):401.0